![molecular formula C7H12N4 B13108721 N2,4,6-Trimethylpyrimidine-2,5-diamine](/img/structure/B13108721.png)
N2,4,6-Trimethylpyrimidine-2,5-diamine
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Overview
Description
N2,4,6-Trimethylpyrimidine-2,5-diamine is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,4,6-Trimethylpyrimidine-2,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N2,4,6-Trimethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research indicates that N2,4,6-trimethylpyrimidine-2,5-diamine exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor in various metabolic pathways associated with diseases such as cancer and infections caused by protozoan parasites like Trypanosoma brucei, which is responsible for human African trypanosomiasis .
In one study, compounds bearing the trimethylpyrimidine moiety were synthesized and evaluated for their effectiveness against cancer cell lines. Results showed that these compounds could inhibit the growth of specific cancer cells by interfering with key signaling pathways . The mechanism of action often involves binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity.
Enzyme Inhibition Studies
This compound has been identified as a promising candidate for developing inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1), a protein implicated in the survival of cancer cells. In experiments involving mouse models, derivatives of this compound demonstrated improved pharmacokinetic properties compared to other classes of inhibitors .
Organic Synthesis Applications
The compound serves as an essential building block in organic synthesis. Its unique structure allows it to be utilized in creating more complex molecules through various organic transformations. For instance, it can be employed in reactions involving alkylation or amidation processes to produce derivatives with enhanced biological activities.
Case Study 1: Inhibition of Trypanosoma brucei
A series of experiments were conducted to evaluate the effectiveness of this compound derivatives against Trypanosoma brucei. The results indicated that specific modifications to the pyrimidine structure could enhance inhibitory potency against this protozoan parasite. The study highlighted the potential for developing new therapeutic agents for treating human African trypanosomiasis .
Case Study 2: Anticancer Activity Against H929 Cells
Another significant study involved synthesizing over 150 compounds based on the trimethylpyrimidine scaffold to assess their anticancer properties against H929 cells (a human myeloma cell line). The findings revealed that certain analogs exhibited potent growth inhibition while maintaining favorable pharmacokinetic profiles in mouse models .
Mechanism of Action
The mechanism of action of N2,4,6-Trimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4-diamine: Similar structure but with a single methyl group at position 5.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Contains additional functional groups, leading to different properties and applications.
Uniqueness
N2,4,6-Trimethylpyrimidine-2,5-diamine is unique due to the presence of three methyl groups and two amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-N,4,6-trimethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-6(8)5(2)11-7(9-3)10-4/h8H2,1-3H3,(H,9,10,11) |
InChI Key |
JXAGNBSKBASCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC)C)N |
Origin of Product |
United States |
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